![molecular formula C24H46N4O10 B2678734 tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate CAS No. 2306245-65-6](/img/structure/B2678734.png)
tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate
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Description
The compound “tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate” is a derivative of tert-butyl carbamate . Tert-butyl carbamates are a class of organic compounds that contain a carbamate group, which is a functional group derived from carbamic acid .
Synthesis Analysis
While specific synthesis methods for “tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate” were not found, tert-butyl carbamates can be synthesized from amines and di-tert-butyl dicarbonate in a process known as Boc protection .Scientific Research Applications
Organic Synthesis and Chemical Transformations
Tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate serves as a critical intermediate in the synthesis of complex organic molecules. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related compounds, have been easily prepared from aldehydes and tert-butyl N-hydroxycarbamate. These sulfones behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, illustrating their importance as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Synthesis of Biologically Active Compounds
This compound is also instrumental in the synthesis of biologically active molecules, such as tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an important intermediate in the synthesis of omisertinib (AZD9291), a medication used for treating lung cancer. The method established for its synthesis showcases the utility of tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate in pharmaceutical development, highlighting the compound's role in creating treatments for serious diseases (Zhao, Guo, Lan, & Xu, 2017).
Enabling Synthesis of Complex Molecules
Further demonstrating its application, directed lithiation of compounds related to tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate has enabled the efficient synthesis of various substituted products, showcasing the compound's utility in introducing functional groups into complex molecules. This methodology facilitates the creation of diverse chemical entities for research and development purposes, illustrating the broad utility of tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate in synthetic chemistry (Smith, El‐Hiti, & Alshammari, 2013).
properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-methoxypiperidin-3-yl]carbamate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9-;/m00./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGRHEKFNXWMHP-LVAJUWGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1OC.CC(C)(C)OC(=O)NC1CNCCC1OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1OC.CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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